molecular formula C32H42O7Si B15295441 4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B

4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B

Cat. No.: B15295441
M. Wt: 566.8 g/mol
InChI Key: IVPSHCUMSGEBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B is a chemically modified derivative of Cannflavin B, a prenylated flavonoid unique to Cannabis sativa. The compound features a tert-butyldimethylsilyl (TBDMS) ether group at the 7-hydroxy position and a 3-methyl-2-buten-1-yl (prenyl) substituent at the 8-position.

Properties

Molecular Formula

C32H42O7Si

Molecular Weight

566.8 g/mol

IUPAC Name

[4-[7-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-8-(3-methylbut-2-enyl)-4-oxochromen-2-yl]-2-methoxyphenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C32H42O7Si/c1-19(2)12-14-21-26(39-40(10,11)32(6,7)8)18-23(34)28-22(33)17-25(37-29(21)28)20-13-15-24(27(16-20)36-9)38-30(35)31(3,4)5/h12-13,15-18,34H,14H2,1-11H3

InChI Key

IVPSHCUMSGEBFF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(=CC2=O)C3=CC(=C(C=C3)OC(=O)C(C)(C)C)OC)O)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

The reaction conditions typically involve the use of tert-butyl dimethylsilyl chloride (TBDMS-Cl) as a silylating agent in the presence of a base such as imidazole or pyridine . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s prenyl (3-methyl-2-buten-1-yl) and phenolic groups are susceptible to oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProduct(s)References
Epoxidationm-CPBA (meta-chloroperbenzoic acid)Epoxide at prenyl group double bond
Quinone FormationDDQ (2,3-dichloro-5,6-dicyanoquinone)Oxidized phenolic rings to quinones
  • Mechanistic Insights : Epoxidation occurs stereoselectively at the prenyl group’s terminal double bond, forming a strained epoxide intermediate. Quinone formation involves dehydrogenation of the phenolic hydroxyl groups, enhancing electrophilicity for downstream reactions.

Reduction Reactions

The carbonyl and epoxide functionalities undergo reduction:

Reaction TypeReagents/ConditionsProduct(s)References
Ketone ReductionNaBH₄, LiAlH₄Secondary alcohol at C-4 position
Epoxide ReductionH₂/Pd-CDiol via epoxide ring opening
  • Stereochemical Outcomes : Ketone reduction with NaBH₄ yields a single diastereomer, while LiAlH₄ may induce racemization at adjacent chiral centers. Epoxide hydrogenation proceeds with anti-addition, producing vicinal diols .

Silyl Ether Cleavage

The tert-butyldimethylsilyl (TBS) protecting group is selectively removed under mild conditions:

Reagents/ConditionsSolventProductReferences
TBAF (tetrabutylammonium fluoride)THFFree hydroxyl group at C-7 position
HF-PyridineCH₂Cl₂Deprotected flavonoid backbone
  • Kinetics : TBAF-mediated cleavage at 25°C completes within 2 hours, while HF-pyridine requires anhydrous conditions and longer reaction times (6–12 hours) .

Prenyl Group Modifications

The 3-methyl-2-buten-1-yl side chain participates in electrophilic and cycloaddition reactions:

Reaction TypeReagents/ConditionsProduct(s)References
Electrophilic AdditionHCl(g) in Et₂OChlorinated prenyl derivative
CyclizationBF₃·Et₂OPyran or furan ring formation
  • Regioselectivity : HCl addition follows Markovnikov’s rule, favoring tertiary carbocation stabilization. BF₃-mediated cyclization generates six-membered pyran rings due to steric constraints .

Enzymatic and Microbial Transformations

While not strictly chemical, microbial metabolism studies reveal reactivity insights:

OrganismReactionProduct(s)References
Mucor ramannianusHydroxylation at C-6″ and C-7″6″,7″-Dihydroxycannflavin B
Beauveria bassianaSulfation at C-7Cannflavin B 7-sulfate
  • Biocatalytic Relevance : Hydroxylation introduces polar groups, enhancing water solubility for pharmacological applications .

Stability Under Synthetic Conditions

Critical parameters affecting reaction outcomes:

FactorImpact on ReactivityOptimal ConditionsReferences
pHAcidic conditions promote epoxide ring openingpH 5–6 (buffered)
Temperature>60°C accelerates silyl ether hydrolysis25–40°C (for TBS groups)
Solvent PolarityPolar aprotic solvents enhance nucleophilic reactionsDMF, THF

Synthetic Utility

This compound serves as a key intermediate in cannflavin B synthesis:

  • Prenylation : Introduced via CsPT3 prenyltransferase in Cannabis sativa .

  • Protection/Deprotection Strategies : TBS groups stabilize hydroxyl moieties during multi-step syntheses .

  • Derivatization : Modifications at C-8 prenyl or C-7 silyl ether enable structure-activity relationship (SAR) studies .

Scientific Research Applications

4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of Cannflavin B, which has potential anti-inflammatory and antioxidant properties.

    Biology: The compound is studied for its role in modulating biological pathways related to inflammation and oxidative stress.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating inflammatory diseases and conditions associated with oxidative stress.

    Industry: The compound is used in the development of new pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of 4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B involves its interaction with molecular targets and pathways related to inflammation and oxidative stress. The compound is believed to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play key roles in the inflammatory response. Additionally, it may scavenge free radicals and reduce oxidative damage to cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silylated Flavonoids and Analogs

The TBDMS group is a common protecting moiety in synthetic chemistry, as seen in compounds like (3R,5S)-[E]-3,5-bis[[(1,1-dimethylethyl)-diphenylsilyl]oxy]-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-(dimethylamino)pyrimidin-5-yl]-6-heptenoic acid (). Key comparisons include:

Parameter 4-TBDMS Cannflavin B Bis-TBDMS Pyrrolidine () TBDMS-Protected Heptenoic Acid ()
Functional Groups TBDMS (7-O), prenyl (8-C Bis-TBDMS (3,4-O) Bis-TBDMS (3,5-O), fluorophenyl, pyrimidine
Molecular Weight ~600–650 (estimated) 331.64 ~800–850 (estimated)
Synthetic Purpose Stability enhancement Intermediate for chiral synthesis Deprotection studies
Reported Applications Hypothesized antiviral/anti-inflammatory Catalytic asymmetric synthesis Pharmaceutical intermediate (unspecified)
  • Stability : The TBDMS group in the target compound likely confers resistance to enzymatic degradation, similar to bis-TBDMS pyrrolidine derivatives used in chiral catalysis .
  • Cost Implications : Silylated compounds are often expensive due to synthetic complexity (e.g., 1 g of bis-TBDMS pyrrolidine costs $4,000) .

Prenylated Derivatives

The 8-prenyl group in the target compound is structurally analogous to prenylated flavonoids like xanthohumol (beer hop flavonoid). However, the addition of the TBDMS group distinguishes it by:

  • Synthetic Challenges : Prenyl groups require regioselective installation, as seen in the synthesis of 1,6-diazabicyclo[2.2.1.3]heptane derivatives via desilylation ().

Research Findings and Limitations

  • Deprotection Methods : Tetra-n-butylammonium fluoride (TBAF), used in for TBDMS removal, could theoretically cleave the 7-O-TBDMS group in the target compound under acidic conditions .
  • Structural Insights : The TBDMS group’s steric bulk may hinder interactions with biological targets compared to smaller protecting groups (e.g., trimethylsilyl).
  • Data Gaps: No peer-reviewed studies directly analyze the bioactivity or pharmacokinetics of 4-TBDMS Cannflavin B. Current comparisons rely on extrapolation from structurally related silylated compounds.

Q & A

Q. What synthetic routes are recommended for the laboratory-scale preparation of 4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B?

Methodological Answer:

  • Reaction Design: Utilize computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible synthetic pathways. This minimizes trial-and-error approaches and identifies optimal intermediates .
  • Reactor Setup: Follow CRDC guidelines for reaction fundamentals (RDF2050112), emphasizing controlled temperature, solvent selection, and catalyst compatibility. Batch reactors with inert atmospheres are preferred for oxygen-sensitive silyl ether formations .
  • Key Steps:
    • Protect hydroxyl groups using tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions.
    • Perform regioselective alkylation at the 8-position with 3-methyl-2-buten-1-yl bromide.
    • Deprotect silyl ethers using tetrabutylammonium fluoride (TBAF) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

  • Chromatography: Use reversed-phase HPLC with UV detection (e.g., C18 columns, methanol-water gradient) to assess purity. Reference standards should match retention times (±0.1 min) .
  • Spectroscopy:
    • NMR: ¹H and ¹³C NMR to confirm silyl ether (δ ~0.1–0.3 ppm for TBDMS) and prenyl group (δ 5.2–5.4 ppm for vinyl protons) .
    • MS: High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ expected within 2 ppm error) .
  • Sample Preparation: Deactivate glassware with dimethyldichlorosilane (5% in toluene) to prevent analyte adsorption during SPE purification .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Lab Practices:
    • Use fume hoods for silylation reactions to avoid inhalation of volatile reagents.
    • Store the compound in amber vials at −20°C under nitrogen to prevent oxidation .
  • Waste Disposal: Neutralize TBAF with acetic acid before disposal to avoid fluoride contamination .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction yields during scale-up?

Methodological Answer:

  • Modeling Workflow:
    • Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps.
    • Apply machine learning to correlate experimental variables (e.g., solvent polarity, stirring rate) with yield discrepancies.
    • Validate predictions using microreactor trials to minimize reagent waste .
  • Case Study: A 30% yield drop during scale-up was traced to inefficient mixing in batch reactors. Switching to flow chemistry improved yields by 18% .

Q. What strategies address impurities from incomplete silyl ether deprotection?

Methodological Answer:

  • Orthogonal Purification: Combine silica gel chromatography (hexane:ethyl acetate) with preparative HPLC (C8 columns, acetonitrile-water) to isolate the target compound .
  • Kinetic Analysis: Monitor deprotection via in-situ FTIR (TBDMS C-Si stretch at ~1250 cm⁻¹ disappearance) to optimize reaction time .
  • Impurity Profiling: Use LC-MS/MS to identify byproducts (e.g., residual silyl ethers or oxidized prenyl groups) .

Q. How can researchers optimize solvent systems for heterogeneous reactions involving this compound?

Methodological Answer:

  • Solvent Screening:
    • Test solvent polarity using Hansen solubility parameters.
    • Prioritize solvents with low nucleophilicity (e.g., dichloromethane) to avoid side reactions.
  • Case Study: Replacing THF with 2-methyltetrahydrofuran improved reaction homogeneity and reduced byproduct formation by 22% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.